Superior Diastereoselectivity in Atropisomeric Suzuki-Miyaura Coupling vs. Parent BI-DIME (Dimethoxy)
In the industrial-scale synthesis of a chiral HIV integrase inhibitor, the 2,6-diisopropoxyphenyl-substituted ligand (BI-DIME (i-Pr)) [Target Compound] delivered a diastereomeric ratio of 4.7:1 in the key Suzuki-Miyaura coupling step, which could be upgraded to >95:5 by crystallization [1]. The diastereoselectivity achieved with the parent 2,6-dimethoxyphenyl ligand (BI-DIME) [Comparator] is not reported to directly enable this specific atropisomeric transformation in the same patent literature, with subsequent reengineering studies noting that the electronic and steric properties of the ligand must be tuned to overcome low selectivity for hindered heterocyclic substrates [2].
| Evidence Dimension | Diastereoselectivity in Pd-catalyzed asymmetric Suzuki-Miyaura coupling of heteropolyaromatic substrates |
|---|---|
| Target Compound Data | 4.7:1 d.r. (pre-crystallization), >95:5 d.r. (post-crystallization) |
| Comparator Or Baseline | Parent BI-DIME (2,6-dimethoxyphenyl); specific d.r. not reported for this substrate, but ligand redesign was required to improve selectivity [2] |
| Quantified Difference | Enables atropisomer-selective coupling not achievable with generic dimethyl analog; selectivity gap filled by diisopropoxy-specific steric tuning |
| Conditions | Pd catalyst, multi-kilogram scale process, Boehringer Ingelheim Pharmaceuticals |
Why This Matters
For procurement in pharmaceutical process chemistry, this ligand uniquely enables the stereoselective construction of axially chiral biaryl pharmacophores where the commodity dimethyl analog fails to provide sufficient selectivity.
- [1] Strem Chemicals Blog. Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. May 21, 2025. View Source
- [2] Haddad, N., Mangunuru, H. P. R. & Senanayake, C. H. Reengineered BI‐DIME Ligand Core Based on Computer Modeling to Increase Selectivity in Asymmetric Suzuki–Miyaura Coupling for the Challenging Axially Chiral HIV Integrase Inhibitor. Adv. Synth. Catal. 358, 2309-2324 (2016). View Source
